![molecular formula C14H22N2O4 B4626012 dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)
dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate" often involves multistep chemical reactions that carefully manipulate molecular structures to achieve the desired product. For example, the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene can yield a related compound, dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate, through a base-mediated retro-Michael reaction (Kitano, Katagiri, & Kaneko, 1994).
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex, with multiple functional groups contributing to their unique properties. For example, crystal structure studies of similar compounds have provided insights into their molecular conformation and the effects of π-conjugation length on their physical and chemical properties (Bogdanov et al., 2019).
Chemical Reactions and Properties
These compounds can participate in a variety of chemical reactions, influenced by their structural features such as the presence of dimethylamino groups and conjugated diene systems. For instance, studies have shown that base-catalyzed C–C bond cleavage reactions can be a critical step in the synthesis of related compounds (Kitano, Katagiri, & Kaneko, 1994).
Physical Properties Analysis
The physical properties of such molecules, including their solvatochromic behavior and crystalline structures, are often studied to understand their potential applications. The solvatochromic behavior, in particular, indicates how the compound's electronic properties change with the solvent polarity, providing insights into its electronic structure and behavior in different environments (Bogdanov et al., 2019).
Scientific Research Applications
Synthesis and Catalysis
A general method to access phenyliodonium ylides from malonates has been developed, providing easy access to a variety of useful 1,1-cyclopropane diesters using rhodium or copper catalysis. The iodonium ylide of dimethyl malonate, obtained in high yield, was shown to be a safer and more convenient alternative to corresponding diazo compounds, enabling efficient synthesis of 1,1-cyclopropane diesters (Goudreau, Marcoux, & Charette, 2009).
Photoisomerization and Photomechanical Response
Dimethyl-2(3-anthracen-9-yl)allylidene)malonate, a divinylanthracene derivative, undergoes photoisomerization between its (E) and (Z) conformations. Crystalline nanowires composed of this molecule exhibit rapid coiling motion when exposed to visible light, with surfactants like cetyltrimethylammonium bromide significantly accelerating the photochemical reaction rate. This study reveals the sensitivity of reaction dynamics and photomechanical motions in nanoscale molecular crystals to surface species (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).
Nucleophilic Substitution and One-Pot Cyclization
The substitution of the dimethylamino group in gramine derivatives with malonate-based nucleophiles, using 2-chloro-4,6-dimethoxy-1,3,5-triazine as the activating agent, allowed for one-pot transformations into 1,2,3,4-tetrahydro-β-carboline derivatives. This method provided insights into the reactivity of possible intermediates and mechanistic aspects of the reaction, showcasing a novel approach to synthesizing complex organic structures (Fujita, Nishikawa, Sasamoto, Kitamura, & Kunishima, 2019).
Proton Transfer Reactions
Research into the deprotonations of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile has provided valuable insights into the mechanisms of proton transfer reactions. This study, which included kinetic and spectroscopic analyses, emphasized the quantitative deprotonation of dimethyl (4-nitrophenyl)malonate by N-bases with guanidine-like character, contributing to our understanding of proton transfer processes in organic chemistry (Schroeder, Brzeziński, Jarczewski, Grech, & Milart, 1996).
properties
IUPAC Name |
dimethyl 2-[(2E,4E)-1,5-bis(dimethylamino)penta-2,4-dienylidene]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-15(2)10-8-7-9-11(16(3)4)12(13(17)19-5)14(18)20-6/h7-10H,1-6H3/b9-7+,10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRXSEXAWFJLNA-FIFLTTCUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC(=C(C(=O)OC)C(=O)OC)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C(=C(C(=O)OC)C(=O)OC)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl [(2E,4E)-1,5-bis(dimethylamino)penta-2,4-dien-1-ylidene]propanedioate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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